Methyl 4-nitro-3-(piperazin-1-yl)benzoate
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Overview
Description
Methyl 4-nitro-3-(piperazin-1-yl)benzoate is an organic compound with the molecular formula C12H15N3O4 It is a derivative of benzoic acid, featuring a nitro group at the 4-position and a piperazine ring at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-nitro-3-(piperazin-1-yl)benzoate typically involves the esterification of 4-nitro-3-(piperazin-1-yl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-nitro-3-(piperazin-1-yl)benzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions with amines to form amides.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Amines, typically under mild heating.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products
Reduction: 4-amino-3-(piperazin-1-yl)benzoate.
Substitution: Various amides depending on the amine used.
Hydrolysis: 4-nitro-3-(piperazin-1-yl)benzoic acid.
Scientific Research Applications
Methyl 4-nitro-3-(piperazin-1-yl)benzoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Material Science: The compound is used in the development of novel polymers and materials with specific electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of Methyl 4-nitro-3-(piperazin-1-yl)benzoate depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The piperazine ring is known to interact with various biological targets, making this compound a versatile tool in drug discovery.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-nitro-4-(piperazin-1-yl)benzoate
- Methyl 3-fluoro-4-(piperazin-1-yl)benzoate
- Methyl 3-nitro-4-[4-(pyridin-2-yl)piperazin-1-yl]benzoate
Uniqueness
Methyl 4-nitro-3-(piperazin-1-yl)benzoate is unique due to the specific positioning of the nitro and piperazine groups on the benzoate ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C12H15N3O4 |
---|---|
Molecular Weight |
265.26 g/mol |
IUPAC Name |
methyl 4-nitro-3-piperazin-1-ylbenzoate |
InChI |
InChI=1S/C12H15N3O4/c1-19-12(16)9-2-3-10(15(17)18)11(8-9)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3 |
InChI Key |
JKIMHMAVYAXUBI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])N2CCNCC2 |
Origin of Product |
United States |
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